molecular formula C22H26N4O B2365440 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide CAS No. 847387-72-8

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide

Cat. No. B2365440
M. Wt: 362.477
InChI Key: IUQRWRXPDWPYOL-UHFFFAOYSA-N
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Description

“3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide” is a chemical compound. The imidazo[1,2-a]pyrimidine core is a privileged structure, occurring in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar structure to our compound, has been well studied. The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclohexyl group, an imidazo[1,2-a]pyrimidin-2-yl group, and a 2-methylphenyl group.


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

  • Pharmaceutical Research

    • Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been found to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
    • The synthesis of these compounds typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
    • Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .
  • Chemical Synthesis

    • Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
    • This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Microwave Assisted Synthesis

    • A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
    • This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Development of COX-2 Inhibitors

    • Imidazo[1,2-a]pyridines have been used in the development of new potent and selective COX-2 inhibitors .
  • Synthesis of Pyrido[2,3-d]pyrimidin-5-one

    • Imidazo[1,2-a]pyridines have been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one .

Future Directions

Future research could focus on exploring the potential pharmaceutical applications of this compound, given the interest in imidazo[1,2-a]pyrimidines due to their bioactive properties . Further studies could also aim to optimize the synthesis process and investigate the physical and chemical properties, safety, and hazards of this compound.

properties

IUPAC Name

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h5,8,10,12-15,17H,2-4,6-7,9,11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQRWRXPDWPYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide

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